Dehydrolysylnorleucine

Description

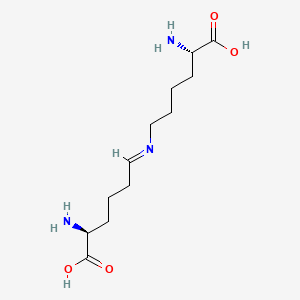

Structure

2D Structure

3D Structure

Properties

CAS No. |

31504-14-0 |

|---|---|

Molecular Formula |

C12H23N3O4 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentylidene]amino]hexanoic acid |

InChI |

InChI=1S/C12H23N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h7,9-10H,1-6,8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |

InChI Key |

WUNYOHVNZQIDME-LOQOIXNESA-N |

SMILES |

C(CCN=CCCCC(C(=O)O)N)CC(C(=O)O)N |

Isomeric SMILES |

C(CCN=CCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCN=CCCCC(C(=O)O)N)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dehydro-Lys-Nle dehydrolysinorleucine dehydrolysylnorleucine |

Origin of Product |

United States |

Dehydrolysylnorleucine Biosynthesis and Enzymatic Pathways

Precursors and Lysine (B10760008) Residue Modifications Leading to Dehydrolysylnorleucine

The journey to forming this compound begins with the post-translational modification of lysine residues within procollagen (B1174764), the precursor to collagen. unc.eduresearcher.life These modifications are critical for the subsequent cross-linking process. nih.gov

One of the initial and most significant modifications is the hydroxylation of specific lysine residues to form hydroxylysine. nih.govtaylorandfrancis.com This enzymatic reaction is catalyzed by lysyl hydroxylases and occurs within the cell before the collagen molecule is secreted into the extracellular space. unc.edu The extent and location of lysine hydroxylation play a crucial role in determining the type and stability of the cross-links that will eventually form. nih.govnih.gov Not all lysine residues are hydroxylated; the specific pattern is tissue-dependent and influences the final properties of the connective tissue. nih.gov

Another key modification that can occur is glycosylation, where sugar molecules (galactose or glucose-galactose) are attached to specific hydroxylysine residues. mdpi.com This process also influences collagen fibril assembly and the subsequent cross-linking reactions. mdpi.com

Table 1: Key Molecules in this compound Biosynthesis

| Molecule | Role |

|---|---|

| Lysine | The primary amino acid precursor. nih.govnih.gov |

| Hydroxylysine | A modified form of lysine, created by lysyl hydroxylases, that participates in cross-linking. unc.edutaylorandfrancis.com |

| Allysine (B42369) | A reactive aldehyde formed from lysine by lysyl oxidase, a direct precursor to the cross-link. mdpi.com |

| Procollagen | The precursor protein molecule within which lysine residues are initially modified. unc.edu |

| Tropocollagen | The basic structural unit of collagen fibrils, formed after procollagen is secreted and processed. mdpi.com |

The Lysyl Oxidase (LOX) Pathway in this compound Formation

The central enzymatic step in the formation of this compound is catalyzed by the lysyl oxidase (LOX) family of enzymes. nih.govfrontiersin.org LOX is a copper-dependent amine oxidase that is secreted into the extracellular space. mdpi.com Its primary function is to initiate the cross-linking of collagen and elastin. nih.govplos.org

The process unfolds as follows:

Oxidative Deamination: Once tropocollagen molecules assemble into fibrils in the extracellular matrix, LOX acts on specific lysine or hydroxylysine residues located in the non-helical terminal regions (telopeptides) of the molecules. nih.govunc.edu

Aldehyde Formation: LOX catalyzes the oxidative deamination of the ε-amino group of a lysine side chain, converting it into a highly reactive aldehyde group. nih.gov The resulting amino acid residue is known as α-aminoadipic-δ-semialdehyde, or more commonly, allysine. mdpi.comnih.gov

Spontaneous Condensation: An allysine residue on one collagen molecule then undergoes a spontaneous condensation reaction with the ε-amino group of an unmodified lysine or hydroxylysine residue on an adjacent collagen molecule. mdpi.comunc.edu

Schiff Base Formation: This condensation reaction forms a Schiff base, creating the divalent intermolecular cross-link known as this compound. researchgate.net This covalent bond is essential for stabilizing the collagen fibrils and providing tensile strength to the tissue. frontiersin.org

Table 2: Enzymatic Steps in this compound Formation

| Enzyme | Action | Location |

|---|---|---|

| Lysyl Hydroxylase | Hydroxylates specific lysine residues to form hydroxylysine. nih.govtaylorandfrancis.com | Intracellular (Endoplasmic Reticulum) |

| Procollagen C-Proteinase (e.g., BMP-1) | Cleaves the pro-LOX proenzyme to its active form. nih.govmdpi.com | Extracellular |

| Lysyl Oxidase (LOX) | Oxidatively deaminates lysine residues to form reactive aldehydes (allysine). mdpi.comnih.gov | Extracellular |

Role of Hydroxylysine in Regulating Collagen Cross-Link Formation

The hydroxylation of lysine residues is a key regulatory step in collagen cross-linking. nih.gov While this compound itself forms from the reaction between an allysine (derived from lysine) and a lysine residue, the hydroxylation state of the participating lysine residues dictates the pathway and stability of the resulting cross-links. nih.gov

The presence of a hydroxyl group on the lysine providing the amino group (hydroxylysine) leads to the formation of a more stable, keto-amine cross-link upon rearrangement, known as hydroxylysinonorleucine. The initial Schiff base, this compound, is considered an immature cross-link. mdpi.com Over time, these immature cross-links can undergo further reactions to form more complex and stable, mature cross-links. mdpi.com Therefore, the degree of lysine hydroxylation, controlled by lysyl hydroxylase enzymes, directly influences the biomechanical properties of the tissue by determining the profile of collagen cross-links. nih.govnih.gov

Post-Translational Modificational Events in this compound Production

The production of this compound is the culmination of numerous, sequential post-translational modifications (PTMs). unc.edunih.govthermofisher.com PTMs are crucial for expanding the functional diversity of proteins beyond what is encoded by the genome. thermofisher.com In the context of collagen, these modifications are essential for its structure and biological function. unc.edu

The chronological sequence of PTM events leading to this compound is:

Intracellular Hydroxylation: Specific lysine residues within the newly synthesized procollagen chains are hydroxylated by lysyl hydroxylases in the endoplasmic reticulum. unc.edu

Intracellular Glycosylation: Certain newly formed hydroxylysine residues are subsequently glycosylated. mdpi.comunc.edu

Secretion: Procollagen molecules are secreted from the cell into the extracellular matrix. unc.edu

Enzymatic Cleavage: The N- and C-terminal propeptides of procollagen are cleaved by specific proteases to form tropocollagen, which then self-assembles into collagen fibrils. nih.gov The LOX proenzyme is also cleaved to its active form. nih.gov

Extracellular Oxidative Deamination: Active lysyl oxidase (LOX) acts on telopeptidyl lysine residues of the assembled tropocollagen molecules, converting them to allysine. nih.govunc.edu

Extracellular Condensation: An allysine residue spontaneously condenses with a lysine or hydroxylysine residue on a neighboring molecule, forming the this compound cross-link. mdpi.comunc.edu

This intricate series of modifications highlights a highly regulated biological process designed to create stable and functional connective tissues. researcher.life

Molecular Interactions and Supramolecular Assembly Mediated by Dehydrolysylnorleucine

Interactions within Collagen Fibrils and Their Contribution to Fibril Structure

Dehydrolysylnorleucine forms covalent, intermolecular bonds that physically link adjacent collagen molecules within a fibril. These cross-links are integral to the staggered, quasi-hexagonal packing of collagen molecules that characterizes the fibrillar structure. The formation of deH-LNL is catalyzed by the enzyme lysyl oxidase, which oxidatively deaminates specific lysine (B10760008) residues in the telopeptide regions of collagen to form reactive allysine (B42369) residues. These aldehydes then spontaneously react with the ε-amino group of lysine residues located in the helical region of neighboring collagen molecules to form the deH-LNL cross-link.

This process of intermolecular cross-linking is essential for the tensile strength and stability of collagen fibrils. The strategic placement of these cross-links, dictated by the specific alignment of collagen molecules, ensures the efficient transfer of mechanical stress throughout the tissue. Research has shown that the extent and nature of collagen cross-linking, including the presence of deH-LNL, can vary depending on the tissue type and its developmental stage. For instance, deH-LNL is often more abundant in younger, more pliable tissues, where it contributes to the initial stages of fibril assembly and maturation. As tissues mature, these labile cross-links are often converted to more stable, non-reducible forms.

The table below summarizes key aspects of this compound's interactions within collagen fibrils.

| Feature | Description | Significance |

| Bond Type | Covalent intermolecular cross-link | Provides physical connection between collagen molecules, enhancing fibril strength. |

| Formation | Condensation of allysine and lysine | Enzymatically initiated process crucial for collagen maturation. |

| Location | Between telopeptide and helical domains | Strategic positioning for effective stress transfer within the fibril. |

| Role | Initial stabilization of fibril structure | Contributes to the early stages of tissue development and mechanical properties. |

Influence on Collagen Triple Helix Stabilization and Assembly

While the primary role of this compound is to form intermolecular connections, its formation and presence can indirectly influence the stability and assembly of the collagen triple helix. The formation of cross-links in the telopeptide regions helps to lock adjacent collagen molecules into their specific D-periodic staggered arrangement. This organized assembly is a prerequisite for the proper formation and stability of the collagen fibril as a whole, which in turn protects the triple helical structure of individual collagen molecules from denaturation and enzymatic degradation.

The process of cross-linking, including the initial formation of deH-LNL, is a critical step in the hierarchical self-assembly of collagen, progressing from individual triple helices to fibrils and ultimately to larger fibers and tissue networks. The precise registration of collagen molecules, facilitated by these cross-links, ensures that the intermolecular forces that stabilize the fibril are maximized. Although deH-LNL is an aldimine bond, which is inherently less stable than the mature keto-imine cross-links, its presence in developing tissues provides the necessary initial stability for the subsequent maturation of the extracellular matrix.

Impact on Supramolecular Organization of Collagenous Tissues

The formation of this compound cross-links is a key determinant in the supramolecular organization of collagenous tissues. The conversion of a soluble procollagen (B1174764) precursor into an insoluble, cross-linked collagen fibril is the fundamental process that endows tissues such as skin, tendon, and bone with their characteristic mechanical properties. The density and distribution of deH-LNL and its subsequent maturation products directly correlate with the tissue's tensile strength, elasticity, and resistance to deformation.

In tissues undergoing development or repair, the initial formation of deH-LNL is a critical event that allows for the rapid assembly of a functional collagenous scaffold. This initial network of cross-links provides a template for the subsequent deposition of other extracellular matrix components and the infiltration of cells. As the tissue matures, the chemical nature of the cross-links evolves, with deH-LNL often being converted to more complex and stable structures, such as pyridinoline (B42742) and deoxypyridinoline (B1589748). This maturation process leads to an increase in the mechanical stiffness and a decrease in the turnover rate of the collagenous tissue. The dynamic nature of the cross-linking process, starting with deH-LNL, allows for the adaptation of tissue properties to changing physiological demands.

Computational Modeling of this compound Molecular Interactions

Computational modeling has emerged as a powerful tool for investigating the molecular interactions and mechanical properties of collagen at the atomic level. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, molecular dynamics (MD) simulations have been employed to study the behavior of collagen cross-links and their impact on fibril mechanics.

Coarse-grained MD models, which simplify the representation of the system to study larger-scale phenomena, have also been used to investigate the role of cross-links in the hysteretic behavior of collagen fibrils under cyclic loading. These models can incorporate the formation and rupture of cross-links to simulate the mechanical response of the tissue.

The table below outlines the potential applications of computational modeling in the study of this compound.

| Modeling Technique | Application to this compound Research | Potential Insights |

| Molecular Dynamics (MD) | Simulating the behavior of deH-LNL cross-linked collagen segments under various conditions. | Understanding force distribution, conformational changes under stress, and the role of the cross-link in fibril elasticity. |

| Quantum Chemistry | Calculating the energetics of deH-LNL formation and its stability relative to other cross-links. | Elucidating the reaction mechanism and the intrinsic stability of the aldimine bond in the protein environment. |

| Coarse-Grained Modeling | Investigating the collective behavior of cross-linked collagen fibrils in larger tissue models. | Predicting macroscopic mechanical properties and the role of cross-link density and type in tissue behavior. |

While direct computational studies focused solely on this compound are still emerging, the application of these methods holds great promise for a more detailed understanding of its critical role in the molecular architecture and function of collagenous tissues.

Biological Roles and Functional Implications of Dehydrolysylnorleucine

Contribution to Mechanical Stability and Tensile Strength of Connective Tissues

The mechanical resilience of connective tissues, such as skin, bone, tendons, and ligaments, is largely attributable to the extensive cross-linking of collagen molecules. Dehydrolysylnorleucine is an early, yet vital, component in this process, providing initial stability to newly formed collagen fibrils. The formation of these cross-links converts a collection of individual collagen molecules into a mechanically robust, three-dimensional network capable of withstanding significant tensile forces.

| Tissue Location | Cross-Link Concentration (Relative) | Ultimate Tensile Strength (Demineralized, Parallel to Tubules) |

| Crown Dentin | Lower | 9.0 ± 3.9 MPa |

| Root Dentin | Higher (dehydrodihydroxylysinonorleucine/its ketoamine ~30% higher, pyridinoline (B42742) ~55% higher) | 16.2 ± 8.0 MPa |

This table illustrates the correlation between higher concentrations of specific collagen cross-links and increased tensile strength in human dentin.

The formation of this compound and its subsequent maturation are therefore critical processes that directly dictate the biomechanical performance of connective tissues, enabling them to resist stretching and tearing forces.

Role in Collagen Fibrillogenesis and Maturation Processes

Collagen fibrillogenesis is the intricate process by which collagen molecules self-assemble into highly organized, cable-like structures known as fibrils. This compound plays a pivotal role in this process by stabilizing the newly formed fibrils and guiding their maturation. The formation of this compound is an enzyme-mediated process initiated by lysyl oxidase. This enzyme catalyzes the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues in the telopeptide regions of collagen molecules, converting them into reactive aldehydes (allysine and hydroxyallysine).

These aldehydes then spontaneously react with the side chains of nearby lysine or hydroxylysine residues in adjacent collagen molecules to form the immature Schiff base cross-links, including this compound. The precise alignment of collagen molecules within the fibril is crucial for these cross-linking reactions to occur efficiently. The formation of these initial cross-links is essential for the stabilization of the nascent collagen fibril, preventing its disassembly and providing a scaffold for further maturation.

The maturation of collagen involves the conversion of these unstable, reducible cross-links, such as this compound, into more stable, non-reducible, multivalent cross-links like pyridinoline and pyrrolic cross-links. This compound serves as a direct precursor in the formation of these mature cross-links. This maturation process significantly enhances the mechanical strength and chemical stability of the collagen fibrils. The inhibition of lysyl oxidase, and thus the prevention of this compound formation, has been shown to disrupt the ordered assembly of collagen fibrils, leading to mechanically inferior connective tissues.

Protection against Proteolytic Degradation of Collagen

The dense, cross-linked network of collagen fibrils provides a natural barrier against proteolytic degradation by enzymes such as matrix metalloproteinases (MMPs), including collagenases. news-medical.net The structural integrity imparted by cross-links, including this compound, is a key factor in this protective mechanism. The highly organized and tightly packed nature of cross-linked collagen fibrils sterically hinders the access of proteolytic enzymes to their cleavage sites on the collagen molecules.

The stability of the collagen triple helix is also enhanced by cross-linking. researchgate.net Collagenases initiate the degradation of fibrillar collagen by cleaving the triple helix at a specific site. The presence of intermolecular cross-links stabilizes the triple helical conformation, making it more resistant to enzymatic attack. Tissues with a higher density of cross-links exhibit greater resistance to collagenase-mediated degradation.

The maturation of this compound into more stable cross-links further enhances this protective effect. The conversion to non-reducible, multivalent cross-links creates a more robust and less dynamic fibrillar network that is even more resistant to enzymatic breakdown. This protection against premature degradation is crucial for maintaining the structural integrity and longevity of connective tissues, particularly in load-bearing structures.

Tissue-Specific Variations in this compound Cross-Linking and Functional Correlation

The type and abundance of collagen cross-links, including those derived from this compound, vary significantly between different tissues, reflecting the diverse functional demands placed upon them. These tissue-specific variations are regulated by the differential expression and activity of enzymes involved in collagen biosynthesis and modification, such as lysyl hydroxylases and lysyl oxidase.

The hydroxylation of specific lysine residues in both the telopeptide and triple-helical domains of collagen is a critical determinant of the type of cross-link that will be formed. nih.gov This, in turn, influences the relative proportions of different immature cross-links, which then dictates the profile of mature cross-links in a given tissue. For example, the relative amounts of the keto and aldimine forms of monohydroxylysinonorleucine are tissue-dependent. nih.gov

These variations in cross-linking patterns have direct functional consequences. For instance, the higher concentration of certain cross-links in root dentin compared to crown dentin correlates with its higher tensile strength, as previously mentioned. nih.gov Similarly, tissues subjected to high tensile forces, such as tendons and ligaments, typically exhibit a higher density of mature, stable cross-links derived from this compound precursors to provide the necessary mechanical strength. In contrast, tissues that require more flexibility and turnover, such as skin, may have a different profile of cross-links.

| Tissue | Predominant Cross-Link Characteristics | Functional Implication |

| Tendon/Ligament | High density of mature, pyridinoline cross-links. | High tensile strength and stiffness to withstand significant mechanical loads. |

| Skin | A mix of immature and mature cross-links, with variations depending on age. | Provides a balance of strength and elasticity. |

| Bone | High concentration of pyridinoline cross-links. | Contributes to the toughness and fracture resistance of the bone matrix. |

| Cartilage | Specific cross-linking patterns to maintain tissue hydration and resist compressive forces. | Resilience and load-bearing capacity. |

This table provides a generalized overview of the relationship between cross-linking patterns and tissue function.

The precise regulation of this compound formation and its subsequent maturation pathways is therefore a critical mechanism for tailoring the biomechanical properties of different connective tissues to their specific physiological roles.

Analytical Methodologies for Dehydrolysylnorleucine Research

Chromatographic Approaches for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of collagen cross-links like Dehydrolysylnorleucine. It offers the necessary resolution to separate these compounds from a complex mixture of other amino acids and peptides present in tissue hydrolysates.

HPLC is widely employed for the quantitative analysis of collagen cross-links. The methodology typically involves the acid hydrolysis of tissues to break down collagen into its constituent amino acids and cross-linking compounds. This hydrolysate is then subjected to HPLC analysis.

Reverse-phase HPLC is a common approach. For instance, hydroxypyridinium cross-links, which are mature forms derived from DHLNL, are effectively resolved on C18 columns. nih.gov The separation is often achieved using a gradient elution system with an ion-pairing agent, such as n-heptafluorobutyric acid, in the mobile phase to improve the retention and resolution of these polar compounds. nih.gov Detection is a critical component of HPLC analysis. For certain cross-links, their natural fluorescence allows for highly sensitive detection using a spectrofluorometer, enabling quantification down to the picomolar level. nih.gov While direct HPLC methods for DHLNL are less commonly detailed in introductory literature, the principles established for other cross-links are often adapted. The key is to optimize column chemistry, mobile phase composition, and detection methods to achieve specific and sensitive quantification of DHLNL in various tissue samples.

A typical HPLC method for cross-link analysis is summarized below:

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column |

| Mobile Phase | Gradient of acetonitrile (B52724) in water |

| Ion-Pairing Agent | n-heptafluorobutyric acid (HFBA) |

| Detection | Spectrofluorometry (for fluorescent cross-links) or Mass Spectrometry |

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are invaluable for probing the chemical structure and microenvironment of collagen and its cross-links. These non-destructive techniques can provide information on the secondary structure of collagen and the spatial distribution of specific chemical components within the ECM.

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical information based on the inelastic scattering of light. It can be used to analyze the secondary structures of collagen, such as α-helices and β-sheets, and has been applied to study the spatial distribution of mature collagen cross-links in mineralized tissues. oup.com

Morphologically-Directed Raman Spectroscopy (MDRS) is an advanced technique that combines automated particle imaging with Raman microspectroscopy. spectroscopyonline.commalvernpanalytical.com This integrated platform first uses imaging to determine the size and shape of particles in a sample and then directs the Raman spectrometer to analyze specific particles of interest. malvernpanalytical.comyoutube.com In the context of the ECM, MDRS can be used to obtain detailed chemical information from specific morphological features. spectroscopyonline.commalvernpanalytical.com This allows researchers to correlate the biochemical composition, including the presence of cross-links, with the microstructural organization of the tissue. nih.gov By targeting specific areas within the ECM, MDRS can provide insights into the heterogeneity of cross-link distribution and its relationship to tissue function and pathology. nih.gov

The MDRS workflow involves the following key steps:

| Step | Description |

| 1. Sample Dispersion | The sample is prepared and dispersed on a measurement slide. |

| 2. Automated Imaging | The system captures images of the sample, identifying and measuring the size and shape of individual particles or features. |

| 3. Particle Selection | A subset of particles is selected for Raman analysis, either randomly or based on specific morphological criteria (e.g., size, shape). |

| 4. Raman Spectroscopy | The Raman spectrometer acquires a chemical spectrum from each selected particle. |

| 5. Data Analysis | The collected data is used to chemically identify the components and correlate chemical information with morphology. |

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for proteomics and the analysis of post-translational modifications, including collagen cross-links. Its high sensitivity and specificity allow for the definitive identification and accurate quantification of molecules like this compound.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the premier methods for this purpose. nih.govresearchgate.net In a typical workflow, tissue hydrolysates are first separated by LC, and the eluent is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the identification of DHLNL based on its precise molecular weight. For quantification, known amounts of a stable isotope-labeled internal standard, which is chemically identical to DHLNL but has a different mass, can be added to the sample. researchgate.net By comparing the signal intensity of the analyte to that of the internal standard, a precise quantification can be achieved. mdpi.com

Recent developments have led to sensitive assays capable of quantifying DHLNL along with other mature and immature cross-links. For example, an LC-MS method using a Cogent Diamond Hydride column has been developed for this purpose. nih.gov Such methods have demonstrated low limits of detection (LOD) and quantification (LOQ) for DHLNL, often in the low ng/mL range, making them suitable for analyzing small tissue samples. nih.gov

| Parameter | Value (for DHLNL) | Source |

| Limit of Detection (LOD) | 0.6 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 2.0 ng/mL | nih.gov |

Microscopic Techniques for Localization and Distribution within Tissues

Understanding the spatial distribution of collagen cross-links within tissues is crucial for elucidating their role in tissue architecture and mechanics. Advanced microscopic techniques provide the means to visualize the organization of the collagen network and the effects of cross-linking in situ.

Nonlinear optical microscopy, including multiphoton excitation fluorescence and second harmonic generation (SHG) microscopy, is particularly well-suited for imaging collagen. oup.com SHG is a label-free technique that is highly specific for non-centrosymmetric structures like fibrillar collagen, allowing for high-resolution imaging of the collagenous matrix in intact tissues. oup.comarvojournals.org Changes in the SHG signal can reveal alterations in the organization and arrangement of collagen bundles resulting from changes in cross-linking. arvojournals.org

Confocal microscopy is another powerful tool used to study the morphology of tissues after cross-linking procedures. arvojournals.org While it may not directly visualize the DHLNL molecule, it can reveal morphological changes in the corneal stroma, for example, that are indicative of increased cross-linking. arvojournals.org Furthermore, techniques like Brillouin microscopy can be used to measure the local mechanical properties of tissues, providing an indirect assessment of cross-link density. nih.gov These microscopic approaches are critical for correlating the biochemical presence of this compound with the structural and functional properties of tissues.

Dehydrolysylnorleucine in Pathophysiological Processes

Alterations in Dehydrolysylnorleucine Formation and Stability in Connective Tissue Disorders

Connective tissue disorders, a heterogeneous group of diseases, are often characterized by dysregulated collagen metabolism. The formation and stability of collagen cross-links, including this compound and its hydroxylated counterpart, dehydrohydroxylysinonorleucine, are frequently altered in these conditions. These alterations can be a primary cause of the disease or a secondary consequence of the underlying pathology.

Implication in Fibrotic Conditions and Extracellular Matrix Accumulation

Fibrotic conditions are characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. A key feature of fibrosis is the alteration in collagen cross-linking. In fibrotic tissues, there is often an increase in the expression of lysyl oxidase (LOX), the enzyme responsible for initiating the formation of this compound and other collagen cross-links.

The following table summarizes the changes in collagen cross-links observed in fibrotic conditions.

| Cross-link Type | Change in Fibrosis | Implication |

| Dehydro-hydroxylysinonorleucine (deH-HLNL) | Increased | Altered ECM structure and biomechanics |

| Dehydro-dihydroxylysinonorleucine (deH-DHLNL) | Increased | Increased tissue stiffness and resistance to degradation |

| Pyridinoline (B42742) (Pyr) | Increased | Mature, stable cross-link contributing to fibrosis |

| Deoxy-pyridinoline (DPyr) | Increased | Mature, stable cross-link contributing to fibrosis |

Association with Bone Diseases and Aberrant Collagen Metabolism

The mechanical properties of bone are significantly influenced by the type and density of collagen cross-links within its organic matrix. This compound and its derivatives are essential for the normal structural integrity of bone collagen. Aberrations in the formation of these cross-links are associated with several metabolic bone diseases.

In conditions characterized by defective collagen metabolism, such as certain forms of osteogenesis imperfecta and Ehlers-Danlos syndrome, the underlying genetic mutations can affect the post-translational modifications of collagen, including the formation of this compound. This can lead to a mechanically weaker bone matrix, increasing fracture risk.

Furthermore, the extent of collagen cross-linking in the bone matrix can influence the activity of bone cells. Studies have shown that a decrease in collagen cross-links can affect the differentiation of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) nih.govnih.gov. This highlights the importance of a properly cross-linked collagen matrix for maintaining the balance of bone remodeling. While direct quantification of this compound in these specific conditions is not widely reported, the measurement of mature cross-links like pyridinoline and deoxypyridinoline (B1589748) in urine serves as a clinical indicator of bone resorption rates in various metabolic bone diseases nih.govnih.gov.

Role of this compound Cross-Linking in Extracellular Matrix Remodeling Imbalance

The extracellular matrix is a dynamic structure that undergoes constant remodeling through a balance of synthesis and degradation. This compound and other lysyl oxidase-derived cross-links play a pivotal role in this process by stabilizing newly synthesized collagen fibrils. An imbalance in ECM remodeling, where deposition exceeds degradation, is a key factor in the development of fibrotic diseases.

This compound in Disease Mechanisms related to Collagen Degradation

The degradation of collagen is primarily carried out by a family of enzymes known as matrix metalloproteinases (MMPs). The susceptibility of collagen fibrils to MMP-mediated degradation is influenced by the extent and type of their cross-linking. The presence of cross-links like this compound can sterically hinder the access of MMPs to their cleavage sites on the collagen molecule.

In diseases characterized by excessive collagen degradation, such as certain arthritic conditions, alterations in the cross-linking profile may render the collagen more susceptible to enzymatic breakdown. Conversely, in fibrotic diseases, the increased and altered cross-linking, including the pathways involving this compound precursors, makes the collagen abnormally resistant to MMPs nih.gov. This resistance to degradation is a critical factor in the progressive nature of fibrosis. Therefore, the modulation of this compound and other cross-links represents a potential therapeutic target for diseases characterized by aberrant collagen turnover.

Regulation of Dehydrolysylnorleucine Metabolism and Turnover

Enzymatic Degradation Mechanisms of Collagen Cross-Links by Proteinases (e.g., Matrix Metalloproteinases)

The breakdown of collagen, and by extension its cross-links like Dehydrolysylnorleucine, is primarily executed by a specific class of enzymes known as proteinases. The unique triple helical structure of collagen renders it resistant to cleavage by most non-specific proteases. mdpi.com Consequently, specialized enzymes, predominantly from the Matrix Metalloproteinase (MMP) family, are required for its degradation. wikipedia.org

MMPs with collagenase activity are capable of making the initial cleavage in the collagen triple helix, a critical step for subsequent degradation by other proteases. wikipedia.org Several MMPs, including MMP-1 (interstitial collagenase), MMP-8 (neutrophil collagenase), and MMP-13 (collagenase 3), play significant roles in the degradation and remodeling of the extracellular matrix (ECM). wikipedia.org

The presence of intermolecular cross-links, such as this compound, significantly impacts the efficiency of enzymatic degradation. These covalent bonds stabilize the collagen fibrils, and a higher density of cross-linking increases the tissue's resistance to enzymatic breakdown. nih.gov The cross-links can sterically hinder the access of MMPs to their specific cleavage sites on the collagen molecule. nih.gov Therefore, the degradation of highly cross-linked collagen is a more complex and slower process than the breakdown of newly synthesized, less cross-linked collagen.

The process typically involves:

Initial Cleavage: Collagenases like MMP-1 or MMP-13 bind to a specific site on the collagen molecule and cleave across all three alpha chains, unwinding the triple helix.

Denaturation: The resulting collagen fragments are no longer stable at body temperature and denature into gelatin.

Further Degradation: These denatured gelatin fragments can then be further broken down into smaller peptides and amino acids by other MMPs (gelatinases like MMP-2 and MMP-9) and a variety of non-specific proteases.

During this process, the peptide fragments containing the this compound cross-links are released. The ultimate metabolic fate of these cross-linked peptides involves their clearance and excretion.

| Enzyme Class | Specific Examples | Primary Substrate | Role in this compound Turnover |

| Collagenases | MMP-1, MMP-8, MMP-13 | Fibrillar Collagens (Type I, II, III) | Initiate degradation by cleaving the intact triple helix, releasing large cross-linked fragments. wikipedia.org |

| Gelatinases | MMP-2, MMP-9 | Denatured Collagen (Gelatin) | Further degrade the collagen fragments produced by collagenases. |

| Other Proteases | Cathepsin K | Bone Collagen | Can digest bone collagen, releasing cross-linked peptides. nih.gov |

Cellular Pathways Influencing this compound Turnover in Tissues

The turnover of this compound is regulated at a higher level by complex cellular pathways that control the expression and activity of the degrading enzymes. Cells such as fibroblasts, chondrocytes, and macrophages can modulate ECM turnover in response to various signals, including mechanical stress, injury, and inflammation.

Cytokines and growth factors are key signaling molecules that influence the rate of collagen degradation. wikipedia.org For instance, pro-inflammatory cytokines can stimulate cells to increase their production and secretion of MMPs. This leads to an upregulation of ECM degradation, including the breakdown of this compound-containing collagen fibrils. wikipedia.org

Several major signaling pathways are implicated in the regulation of MMP expression:

MAPK Pathways (Mitogen-Activated Protein Kinase): Pathways such as the ERK, JNK, and p38 pathways are central to translating extracellular signals into a cellular response. nih.govnih.gov Activation of these pathways by cytokines or growth factors can lead to the phosphorylation of transcription factors that increase the expression of MMP genes.

mTOR Pathway (mammalian Target of Rapamycin): This pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. nih.gov While often associated with anabolic processes, its complex signaling network also intersects with pathways that control protein degradation and tissue remodeling. nih.govresearchgate.net

Wnt/β-catenin Pathway: This pathway is involved in cell-cell communication and has been implicated in tissue repair and fibrosis, processes where collagen turnover is critical. nih.gov

The balance between the activity of MMPs and their natural inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs), is another critical point of regulation. Cellular pathways influence the expression of both MMPs and TIMPs, and the ratio between them ultimately determines the net rate of collagen and this compound turnover in a given tissue. The degradation products themselves, small peptides containing cross-links, can be cleared from the tissue and are eventually excreted, with urinary levels of certain cross-link products serving as biomarkers for tissue resorption, particularly in bone. nih.gov

| Pathway | Key Mediators | Effect on Collagen Turnover |

| MAPK Signaling | ERK, JNK, p38 kinases | Upregulates expression of MMPs in response to inflammatory stimuli. nih.govnih.gov |

| mTOR Signaling | mTORC1, S6 Kinase | Primarily controls protein synthesis but also influences cellular responses to nutrients and growth factors that affect tissue remodeling. nih.govnih.gov |

| Cytokine Signaling | Interleukins (e.g., IL-1β), TNF-α | Stimulates cells to produce and secrete MMPs, leading to increased degradation. wikipedia.org |

Future Directions and Emerging Research Avenues in Dehydrolysylnorleucine Studies

Exploration of Regulatory Crosstalk within Metabolic Pathways Affecting Dehydrolysylnorleucine

The formation of this compound is not an isolated event but is intrinsically linked to upstream metabolic and signaling pathways that control the expression and activity of enzymes and the availability of substrates. A key area for future investigation is the regulatory crosstalk between these pathways.

The synthesis of this compound is initiated by the enzyme lysyl oxidase (LOX). oup.comresearchgate.net The expression and activity of the LOX family of enzymes are regulated by a host of factors, including growth factors like Transforming Growth Factor-β (TGF-β) and Platelet-Derived Growth Factor (PDGF), as well as by hypoxic conditions through Hypoxia-Inducible Factors (HIFs). oup.comwikipedia.orgnih.gov These signaling pathways are central to numerous physiological and pathological processes, such as development, wound healing, and cancer. wikipedia.orgnih.gov Future research will need to elucidate how signals from these diverse pathways are integrated to modulate LOX activity, thereby controlling the rate of this compound formation in specific tissue contexts. Understanding this crosstalk could reveal new therapeutic targets for diseases characterized by aberrant collagen deposition, such as fibrosis. oup.com

Furthermore, the formation of this compound is dependent on the post-translational hydroxylation of specific lysine (B10760008) residues to form hydroxylysine, a process catalyzed by lysyl hydroxylases. nih.govcreative-proteomics.com The degree of lysine hydroxylation is tissue-specific and plays a crucial role in determining the type of cross-link formed. researchgate.net This hydroxylation is dependent on cofactors such as Vitamin C (ascorbic acid). The metabolic pathways that govern the availability of lysine, ascorbic acid, and other cofactors are therefore critical regulatory nodes. Investigating the interplay between cellular metabolic status (e.g., energy balance, oxidative stress) and the enzymatic machinery responsible for lysine hydroxylation and oxidation will provide a more complete picture of how this compound synthesis is controlled.

Table 1: Key Regulatory Factors in this compound Formation

| Regulatory Factor | Role | Associated Pathways |

|---|---|---|

| Lysyl Oxidase (LOX) | Catalyzes the oxidative deamination of lysine and hydroxylysine residues to form reactive aldehydes. oup.com | TGF-β, PDGF, Hypoxia (HIF) Signaling oup.comwikipedia.orgnih.gov |

| Lysyl Hydroxylases | Catalyze the hydroxylation of lysine to hydroxylysine, a necessary precursor. nih.gov | Vitamin C dependent enzymatic reactions |

Elucidation of Unclear Molecular Pathways and Multi-Level Analysis in Collagen Cross-Linking

While the fundamental chemical pathway leading to this compound is known, there are significant gaps in understanding the higher-order regulation and spatial organization of collagen cross-linking. The precise three-dimensional spatial pattern of cross-linking bonds remains unclear for any tissue. nih.gov This represents a major frontier for future research.

Multi-level analyses combining advanced imaging, proteomics, and computational modeling are needed to map the specific locations of this compound cross-links within and between collagen molecules in different tissues. It is known that post-translational modifications, such as the glycosylation of hydroxylysine residues, can influence cross-link type and placement, but the mechanisms behind this are not fully understood. nih.gov Future studies will need to clarify how these modifications, along with the specific collagen types present (e.g., heterotypic cross-linking between collagen types I, II, III, V, etc.), direct the formation of this compound at particular sites to achieve tissue-specific biomechanical properties. nih.gov

This research is critical for understanding diseases where collagen structure is compromised. For example, in the corneal disease keratoconus, alterations in the levels of specific lysyl oxidase-derived cross-links have been observed, suggesting a defect in the cross-linking pathway. arvojournals.org A multi-level analysis would help to pinpoint the exact nature of this defect, potentially revealing whether it stems from altered enzyme activity, substrate modification, or fibril organization.

Investigation of this compound's Role in Previously Uncharacterized Biological Contexts

Research on this compound has predominantly focused on its structural role in mature, connective tissues like bone, cartilage, skin, and tendons. nih.gov However, the enzymatic machinery responsible for its formation is implicated in a much wider range of biological processes, suggesting that this cross-link may have important roles in previously uncharacterized contexts.

Emerging evidence has linked LOX activity to the pathogenesis of various conditions, including cancer metastasis, fibrosis, and vascular diseases. researchgate.netwikipedia.org In these contexts, the stiffening of the extracellular matrix through collagen cross-linking can create a microenvironment that promotes disease progression. Future studies should aim to specifically quantify this compound and other cross-links in these pathological tissues to determine their contribution to the disease phenotype. This could establish this compound as a biomarker for disease activity or as a therapeutic target.

Another nascent area of research is the potential for lysyl oxidase-mediated cross-linking in non-collagenous proteins within the extracellular matrix or even on the cell surface. nih.govnih.gov While collagen is the primary substrate, the possibility exists that this compound or similar aldehyde-derived cross-links could form on other proteins, altering their function. Investigating this possibility could uncover novel regulatory mechanisms in cell-matrix interactions and tissue organization. For instance, proteins in dentin and other mineralized tissues are known to be complex, and the full extent of their cross-linking is not fully understood. biomedpharmajournal.org

Development of Novel Analytical Methodologies for Enhanced Detection and Quantification

Advances in understanding this compound are intrinsically tied to the analytical methods available for its detection and quantification. While existing methods have been foundational, there is a continuing drive to develop more sensitive, high-throughput, and non-destructive techniques.

Current gold-standard approaches often involve acid hydrolysis of tissues followed by liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net Specifically, techniques like ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) provide high accuracy and precision for quantifying the reduced, stable form of the cross-link, hydroxylysinonorleucine. nih.govnih.govrsc.org Future developments in mass spectrometry, such as data-independent acquisition (DIA-MS), may offer higher throughput for large-scale quantitative studies, allowing for more comprehensive profiling of cross-links in complex biological samples. nih.gov

A significant challenge is the inability to measure this compound in situ without destroying the tissue architecture. Emerging technologies may provide solutions. For example, Brillouin microscopy, a non-destructive technique that measures the mechanical properties of tissues at a microscale, can detect changes in tissue stiffness associated with cross-linking and could be used to monitor the effects of cross-linking processes in real-time. nih.gov Additionally, the development of molecular probes, such as collagen hybridizing peptides (CHPs), which bind to denatured collagen, offers a way to visualize collagen degradation and remodeling within tissues, providing an indirect but spatially resolved view of matrix dynamics. nih.govacs.org The ultimate goal would be the development of specific probes or imaging techniques capable of directly visualizing this compound and other cross-links within intact, living tissues, which would revolutionize the study of extracellular matrix biology.

Table 2: Evolution of Analytical Methods for Collagen Cross-Link Analysis

| Method Type | Description | Advantages | Future Directions |

|---|---|---|---|

| Ex-situ / Destructive | Acid hydrolysis followed by High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS. researchgate.netnih.gov | High specificity and quantitative accuracy for various cross-link types. | Higher throughput using advanced MS (e.g., DIA-MS), enhanced sensitivity. nih.gov |

| In-situ / Non-Destructive | Brillouin Microscopy to measure local biomechanical properties (stiffness). nih.gov | Non-invasive, provides functional data on tissue mechanics in 3D. | Increased resolution and correlation with specific cross-link densities. |

| In-situ / Imaging | Collagen Hybridizing Peptides (CHPs) for imaging denatured collagen. nih.govacs.org | Provides spatial information on tissue remodeling and damage. | Development of probes for direct, specific binding to this compound. |

Q & A

Q. What are the critical steps for synthesizing and characterizing Dehydrolysylnorleucine in a laboratory setting?

- Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, such as using validated reaction conditions (e.g., temperature, solvent purity) and characterizing intermediates via NMR or HPLC. For novel compounds, provide spectral data (¹H/¹³C NMR, HRMS) and purity assays (≥95% by HPLC) to confirm identity . For known compounds, cross-reference spectral data with prior literature . Preclinical studies must adhere to NIH guidelines, including detailed documentation of reaction yields, byproducts, and purification steps to enable replication .

Q. How can researchers ensure stability of this compound during experimental storage?

- Methodological Answer : Stability testing under varying conditions (e.g., temperature, pH, light exposure) is essential. Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation or hydrolysis. Document storage protocols in supplementary materials to align with reproducibility standards .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS is preferred for high sensitivity and specificity in complex matrices like plasma or tissue homogenates. Validate methods per ICH guidelines (linearity, LOD/LOQ, recovery rates). For non-MS setups, HPLC-UV with derivatization (e.g., using ninhydrin for amino acid detection) can suffice, but cross-validate with spiked controls .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in cellular pathways?

- Methodological Answer : Employ a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Metabolomics : LC-MS to track metabolic flux alterations.

Use CRISPR/Cas9 knockouts of putative target genes to validate causality. Include dose-response curves and time-course analyses to distinguish primary vs. secondary effects .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess methodological variability (e.g., cell lines, assay conditions). Replicate key studies under standardized conditions, controlling for batch effects (e.g., reagent lots, cell passage numbers). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins like lysyl oxidase homologs. Validate predictions with mutagenesis studies (e.g., alanine scanning). Apply QSAR models trained on analogous compounds to predict physicochemical properties (logP, pKa) and optimize bioavailability .

Data Management & Reporting

Q. What are the best practices for documenting and sharing this compound-related data to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include raw spectral files, experimental parameters (e.g., NMR pulse sequences), and software versions.

- Repositories : Deposit data in domain-specific databases (e.g., ChEMBL for bioactivity data).

- Supplementary Materials : Provide step-by-step protocols for synthesis and assays, avoiding redundancy with main text .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. For cell-based work, obtain IRB approval for human-derived materials. Disclose conflicts of interest and funding sources transparently in authorship declarations .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.